6,6-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazole

Description

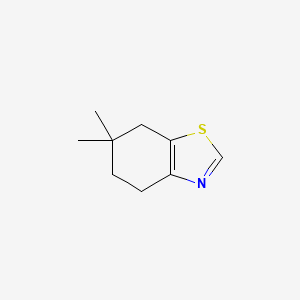

6,6-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazole (molecular formula: C₉H₁₃NS, molecular weight: 169.27 g/mol) is a bicyclic heterocyclic compound featuring a benzothiazole core with a tetrahydro ring system and two methyl groups at the 6-position (). This compound serves as a critical building block in organic synthesis, particularly for pharmaceuticals and functional materials. Its structure combines aromaticity with partial saturation, conferring unique electronic and steric properties that influence reactivity and applications ().

Structure

3D Structure

Properties

IUPAC Name |

6,6-dimethyl-5,7-dihydro-4H-1,3-benzothiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NS/c1-9(2)4-3-7-8(5-9)11-6-10-7/h6H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAFKFAKYKJVADZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=C(C1)SC=N2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with acetone in the presence of an acid catalyst to form the desired benzothiazole ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include steps such as purification and crystallization to obtain the compound in its desired form .

Chemical Reactions Analysis

Types of Reactions

6,6-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydro derivatives.

Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

6,6-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazole has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications.

Industry: Utilized in the development of dyes, pigments, and corrosion inhibitors

Mechanism of Action

The mechanism of action of 6,6-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Benzothiazole Derivatives

The pharmacological, industrial, and chemical properties of benzothiazole derivatives are highly dependent on substituents and ring modifications. Below is a detailed comparison with structurally related compounds:

Table 1: Comparative Analysis of 6,6-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazole and Analogues

Methyl vs. Amino Groups

- 6,6-Dimethyl Derivative: The methyl groups enhance steric hindrance, reducing nucleophilic attack at the 6-position. This makes the compound less reactive in amidation or azo-coupling reactions compared to amino-substituted analogues ().

- 2,6-Diamino Derivative: Amino groups increase electron density, enabling participation in condensation reactions (e.g., forming pramipexole) and metal coordination ().

Azo Functionalization

Azo dyes derived from 4,5,6,7-tetrahydro-1,3-benzothiazole (e.g., compounds in ) exhibit strong adsorption on metal surfaces due to the -N=N- group, providing corrosion inhibition efficiencies >85% in acidic environments. In contrast, the 6,6-dimethyl variant lacks this functional group, limiting its utility in corrosion science.

Pharmacological Activity

- Pramipexole: The 2-amino and 6-propylamino groups enable dopamine receptor binding, critical for treating Parkinson’s disease ().

- Metal Complexes : Derivatives like 2-(1H-indol-3-yldiazenyl)-4,5,6,7-tetrahydro-1,3-benzothiazole show antimicrobial activity, attributed to the azo group’s ability to chelate metal ions ().

Biological Activity

6,6-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazole (CAS No. 1880478-90-9) is a compound belonging to the benzothiazole family, which has garnered attention for its diverse biological activities. Its molecular formula is , with a molecular weight of 167.27 g/mol. This compound is characterized by its unique structure that includes a tetrahydro-benzothiazole ring system.

Antioxidant Properties

Recent studies have highlighted the antioxidant potential of benzothiazole derivatives. For instance, a study on various benzothiazole derivatives demonstrated significant radical scavenging activity, with some compounds achieving IC50 values as low as 0.05 ± 0.02 mmol/L in ABTS assays . The presence of the benzothiazole moiety is believed to enhance the electron-donating ability of these compounds, contributing to their antioxidant capabilities.

Anti-inflammatory Activity

The anti-inflammatory effects of benzothiazole derivatives have also been investigated extensively. In one study, a derivative exhibited an inhibition rate of 57.35% in anti-inflammatory tests after intraperitoneal administration, outperforming indomethacin, a standard anti-inflammatory drug . This suggests that derivatives like this compound may possess therapeutic potential in treating inflammatory conditions.

Antimicrobial Activity

The antimicrobial activity of benzothiazoles has been documented in various research efforts. Compounds derived from this class have shown efficacy against a range of pathogens. For example, studies indicate that certain derivatives can inhibit bacterial growth effectively . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Neuroprotective Effects

Neuroprotective properties have also been attributed to benzothiazole derivatives. Research suggests that these compounds can protect neuronal cells from oxidative stress and apoptosis, making them candidates for further exploration in neurodegenerative disease therapies .

Synthesis and Evaluation

A study conducted on the synthesis and biological evaluation of benzothiazole derivatives involved the creation of several new compounds and their subsequent testing for biological activity. Among these compounds, specific derivatives exhibited promising results in terms of both antioxidant and anti-inflammatory activities .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological properties of benzothiazoles. Research indicates that modifications to the benzothiazole core can significantly influence its biological efficacy. For instance, introducing different substituents at various positions on the ring can enhance or diminish specific activities such as anti-inflammatory or antimicrobial effects .

Biological Activity Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.